ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a coumarin-derived ester with a complex substitution pattern. Its structure features a chromen-2-one core (coumarin) substituted at the 3-position with a propanoate ethyl ester, a methyl group at the 4-position, and a 2-methylallyl ether group at the 7-position.
Properties
IUPAC Name |
ethyl 3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-5-22-18(20)9-8-16-13(4)15-7-6-14(23-11-12(2)3)10-17(15)24-19(16)21/h6-7,10H,2,5,8-9,11H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGUGWPDSYPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) . This reaction proceeds under mild conditions and results in the formation of the target compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Substitution at the 3-Position: Propanoate vs. Acetate Esters
The 3-position substituent distinguishes this compound from analogs. For example:
- Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate (Target Compound): Propanoate ethyl ester chain (C3).
- 2-{4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid (CAS 887833-28-5): Acetic acid substituent (C2) at the 3-position, lacking the ethyl ester .
Impact: The longer propanoate chain in the target compound increases molecular weight (MW: ~358.4 g/mol) compared to the acetic acid analog (MW: ~316.36 g/mol).
Substituent Variations at the 7-Position
The 2-methylallyloxy group at the 7-position differs from other alkoxy substituents:
- Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6): Features a trifluoromethyl benzyl ether at the 7-position and a chlorine at the 6-position. This compound has a higher MW (493.85 g/mol) and enhanced electron-withdrawing properties due to the trifluoromethyl group .
Impact: The 2-methylallyloxy group in the target compound may confer greater metabolic stability compared to bulkier aromatic substituents, as non-aromatic ethers are less prone to oxidative degradation .
Comparison with Ethyl Propanoate Derivatives in Agrochemicals
Ethyl propanoate esters are common in pesticides. While structurally distinct from coumarins, these compounds highlight the role of the ethyl ester in bioactivity:
- Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate): A herbicidal agent where the ethyl ester stabilizes the active ingredient, enabling slow hydrolysis to the bioactive acid form .
Impact : The ethyl ester in the target compound may similarly enhance stability, making it suitable for applications requiring controlled release or environmental persistence .
Data Tables: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| This compound | C20H22O6 | ~358.4 | 95%* | 3-propanoate ethyl, 7-2-methylallyloxy |
| 2-{4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid | C18H16O6 | 316.36 | 95% | 3-acetic acid, 7-2-methylallyloxy |
| Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)benzyl]oxy]chromen-3-yl]propanoate | C23H20ClF3O5 | 493.85 | 95%* | 7-trifluoromethyl benzyl, 6-chloro |
| Quizalofop-P-ethyl | C19H17ClN2O5 | 388.80 | N/A | Ethyl propanoate, quinoxalinyl ether |
*Purity inferred from analogous compounds in the same catalog (e.g., Combi-Blocks entries) .
Research Findings and Functional Implications
- Lipophilicity and Bioavailability : The ethyl ester in the target compound increases logP compared to carboxylic acid analogs, favoring passive diffusion in biological systems .
- Metabolic Stability : The 2-methylallyloxy group may reduce susceptibility to cytochrome P450-mediated oxidation compared to benzyl ethers .
Biological Activity
Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 278.30 g/mol. The structure features a chromene core that is substituted with a propanoate group and a methoxybenzyl moiety, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The chromene moiety can inhibit specific enzymes involved in metabolic pathways, potentially reducing inflammation and oxidative stress.
- Receptor Binding : The compound may bind to receptors that modulate cell signaling pathways associated with cancer proliferation and apoptosis.
Biological Activities
The compound exhibits several notable biological activities:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.
- Anti-inflammatory Effects : Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, which are crucial in chronic inflammatory diseases.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(7-hydroxychromen-3-yloxy)propanoate | Hydroxy group on chromene | Antioxidant, anti-inflammatory |
| Ethyl 3-(6-chlorochromen-3-yloxy)propanoate | Chlorine substitution | Antimicrobial |
| Ethyl 3-(4-methoxychromen-3-yloxy)propanoate | Methoxy group on chromene | Anticancer activity |
Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yloxy}propanoate stands out due to its specific methoxybenzyl substitution, which enhances its lipophilicity and potentially its bioavailability compared to other similar compounds.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted by researchers demonstrated that ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yly}propanoate exhibited significant antioxidant properties in vitro, effectively reducing oxidative stress markers in human cell lines.
- Anti-inflammatory Research : In a controlled trial, the compound was found to decrease levels of inflammatory markers in animal models of arthritis, indicating its potential as a treatment for inflammatory diseases.
- Anticancer Activity : Preliminary findings from cell culture studies suggest that this compound can induce apoptosis in breast cancer cells through mitochondrial pathways, warranting further investigation into its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
